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Issues with recombinant prosystemin solubility and folding.

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Technical Support Center: Recombinant Prosystemin

This guide provides troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with recombinant prosystemin solubility and folding during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is prosystemin, and why is its recombinant production often challenging?

Prosystemin is a 200-amino acid prohormone found in plants like tomatoes.[1][2] Upon wounding by herbivores, it is cleaved to release an 18-amino acid signaling peptide called systemin, which activates defense genes.[1][2][3] A primary challenge in its recombinant production is that prosystemin is an intrinsically disordered protein (IDP).[4] IDPs lack a stable tertiary structure, which can make them prone to aggregation and formation of insoluble inclusion bodies when overexpressed in common host systems like E. coli.[5][6]

Q2: My recombinant prosystemin is forming inclusion bodies. What is the primary cause?

The formation of inclusion bodies is a common issue when overexpressing heterologous proteins in E. coli.[7] The primary causes include:

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- High expression rate: Rapid protein synthesis can overwhelm the cellular machinery responsible for proper protein folding, leading to the accumulation of misfolded aggregates.
 [5][6]
- Hydrophobic interactions: Pro**systemin**, like many proteins, has hydrophobic regions that can interact between molecules at high concentrations, driving aggregation. These interactions are temperature-dependent.[4][7]
- Lack of post-translational modifications: E. coli cannot perform many of the post-translational modifications that eukaryotic proteins may require for proper folding and stability. [5][6]
- Intrinsic disorder: The natural lack of a fixed structure in pro**systemin** makes it more susceptible to aggregation during overexpression.[4]

Q3: How can I improve the soluble expression of my recombinant prosystemin?

Several strategies can be employed to enhance the yield of soluble pro**systemin**:

- Lower Expression Temperature: Reducing the cultivation temperature after induction (e.g., to 15-25°C) slows down the rate of protein synthesis, which can give the protein more time to fold correctly.[2][7] This also reduces the strength of hydrophobic interactions that lead to aggregation.[7]
- Optimize Inducer Concentration: Using a lower concentration of the inducing agent (e.g., IPTG) can reduce the rate of transcription and translation, preventing the overwhelming of the cell's folding machinery.[8]
- Choose a Suitable Host Strain: E. coli strains like BL21(DE3) are common, but others, such as Rosetta™ strains that supply tRNAs for rare codons, can be beneficial for expressing eukaryotic proteins.[8]
- Use a Solubility-Enhancing Fusion Tag: Fusing a highly soluble partner protein, such as Maltose Binding Protein (MBP) or N-utilizing substance A (NusA), to prosystemin can improve its solubility.[9]

Q4: What are the general steps for recovering prosystemin from inclusion bodies?



If inclusion body formation is unavoidable, a multi-step process is required to recover the protein:

- Cell Lysis and Inclusion Body Isolation: Disrupt the E. coli cells and centrifuge to pellet the dense inclusion bodies, separating them from soluble cellular components.
- Washing: Wash the inclusion bodies to remove contaminating proteins and cellular debris.
- Solubilization: Use a strong denaturing agent, such as 8 M urea or 6 M guanidine hydrochloride (GdnHCl), to solubilize the aggregated protein.[10][11]
- Refolding: Gradually remove the denaturant to allow the protein to refold into its native conformation. This is often done through methods like dialysis or rapid dilution into a refolding buffer.[10][11]

Troubleshooting Guides Guide 1: Optimizing Soluble Prosystemin Expression

This guide provides a systematic approach to increasing the yield of soluble recombinant pro**systemin**.



Problem	Potential Cause Troubleshooting Step		
Low or no expression of prosystemin.	Plasmid or induction failure.	Verify the integrity of the expression vector. Sequence the insert to confirm the prosystemin gene is in-frame. Use a fresh solution of the inducing agent.	
Prosystemin is expressed but is entirely in the insoluble fraction (inclusion bodies).	Expression rate is too high.	Lower the post-induction temperature to 18-22°C.[4][10] Reduce the IPTG concentration to 0.1-0.5 mM.	
Suboptimal host strain.	Try different E. coli expression strains, such as Rosetta(DE3) or ArcticExpress(DE3), which are designed to improve the folding of complex proteins.		
Low overall yield of soluble prosystemin.	Suboptimal growth and induction conditions.	Induce the culture at a lower optical density (OD600 of ~0.4-0.6). Experiment with different growth media that may enhance protein expression.	
Protein degradation.	Add protease inhibitors to the lysis buffer. Ensure all purification steps are performed at 4°C to minimize protease activity.		

Guide 2: Solubilization and Refolding of Prosystemin from Inclusion Bodies

This guide outlines the steps to recover active prosystemin from inclusion bodies.

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Problem	Potential Cause Troubleshooting Step	
Inclusion bodies do not solubilize completely.	Insufficient denaturant concentration.	Increase the concentration of urea (up to 8 M) or GdnHCl (up to 6 M). Ensure adequate mixing and incubation time.
Strong non-covalent interactions.	Add a reducing agent like DTT or β-mercaptoethanol (5-20 mM) to the solubilization buffer to break any incorrect disulfide bonds.	
Protein precipitates during the refolding process.	Rapid removal of denaturant.	Use a stepwise dialysis protocol with decreasing concentrations of the denaturant. Alternatively, use a rapid dilution method where the solubilized protein is quickly diluted into a large volume of refolding buffer.
Incorrect buffer composition.	Optimize the refolding buffer. Common additives include L- arginine (0.4-1.0 M) to suppress aggregation, and a redox system like glutathione (GSH/GSSG) to facilitate correct disulfide bond formation.	
Refolded prosystemin is not biologically active.	Protein is misfolded.	Vary the refolding conditions (pH, temperature, additives). Consider on-column refolding where the protein is bound to a chromatography resin while the denaturant is exchanged for refolding buffer.



Data Presentation

Table 1: Effect of Expression Temperature on Soluble Protein Yield

Induction Temperature (°C)	Relative Soluble Protein Yield	Reference	
37	Low (often leads to inclusion bodies)	General Knowledge	
22-25	Moderate to High	[4][10]	
15-18	High (slower growth, higher solubility)	[7]	

Table 2: Common Components of Refolding Buffers

Additive	Typical Concentration Purpose		
L-Arginine	0.4 - 1.0 M	Suppresses protein aggregation.	
Urea	0.5 - 2.0 M	Acts as a weak denaturant to prevent aggregation during refolding.	
Glycerol	5 - 20% (v/v)	Stabilizes the refolded protein.	
GSH/GSSG	1-5 mM (reduced/oxidized)	Provides a redox environment for correct disulfide bond formation.	
DTT	1-2 mM	Maintains a reducing environment.	

Table 3: Reported Yields of Recombinant Prosystemin and its Fragments



Protein	Expression System	Yield	Reference
Truncated Prosystemin (ProSys(1-178))	E. coli BL21(DE3)	1 mg/L of culture	[12]
Prosystemin Fragments (PS1-70, PS1-120)	E. coli BL21(DE3)	~2 mg/L of culture	[10]

Experimental Protocols

Protocol 1: Small-Scale Expression Trial for Soluble Prosystemin

- Transform the prosystemin expression vector into E. coli BL21(DE3) cells.
- Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.
- Inoculate 50 mL of fresh LB medium with the overnight culture to an initial OD600 of 0.1.
- Grow the culture at 37°C until the OD600 reaches 0.6-0.8.
- Cool the culture to the desired induction temperature (e.g., 22°C).
- Add IPTG to a final concentration of 0.5 mM to induce protein expression.
- Incubate for 16 hours at 22°C with shaking.[4][10]
- Harvest the cells by centrifugation at 6,000 x g for 20 minutes at 4°C.[4]
- Resuspend the cell pellet in lysis buffer (e.g., 20 mM Tris, 20 mM imidazole, 50 mM NaCl, 1 mM DTT, pH 8.0) and lyse by sonication.[4]
- Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to separate the soluble and insoluble fractions.[4]



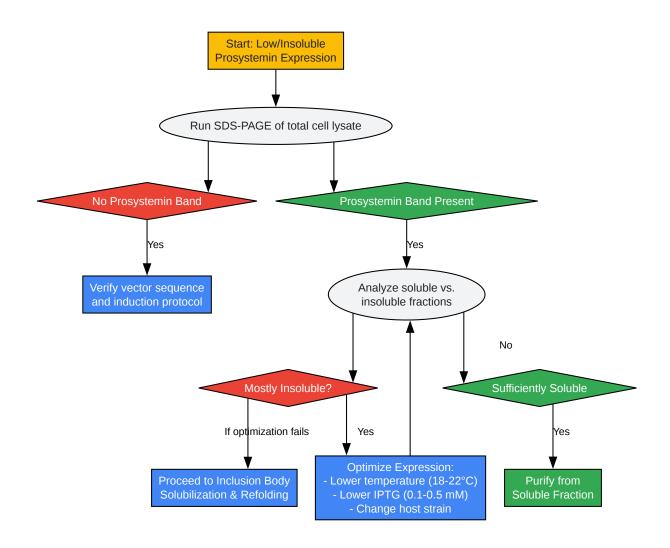
• Analyze both fractions by SDS-PAGE to determine the amount of soluble prosystemin.

Protocol 2: Inclusion Body Solubilization and Refolding

- Isolation: After cell lysis (Protocol 1, steps 9-10), discard the supernatant. Resuspend the insoluble pellet (inclusion bodies) in lysis buffer containing a mild detergent (e.g., 1% Triton X-100) and centrifuge again. Repeat this wash step twice.
- Solubilization: Resuspend the washed inclusion bodies in solubilization buffer (e.g., 20 mM Tris pH 8.0, 8 M Urea, 10 mM DTT). Incubate with gentle agitation for 1-2 hours at room temperature.
- Clarification: Centrifuge at high speed (e.g., >15,000 x g) for 30 minutes to pellet any remaining insoluble material.
- Refolding by Dilution: Rapidly dilute the solubilized protein 1:100 into a large volume of ice-cold refolding buffer (e.g., 50 mM Tris pH 8.0, 0.5 M L-Arginine, 1 mM GSH, 0.1 mM GSSG).
- Incubation: Allow the protein to refold for 12-24 hours at 4°C with gentle stirring.
- Concentration and Purification: Concentrate the refolded protein using ultrafiltration and proceed with purification steps such as affinity and size-exclusion chromatography.

Visualizations

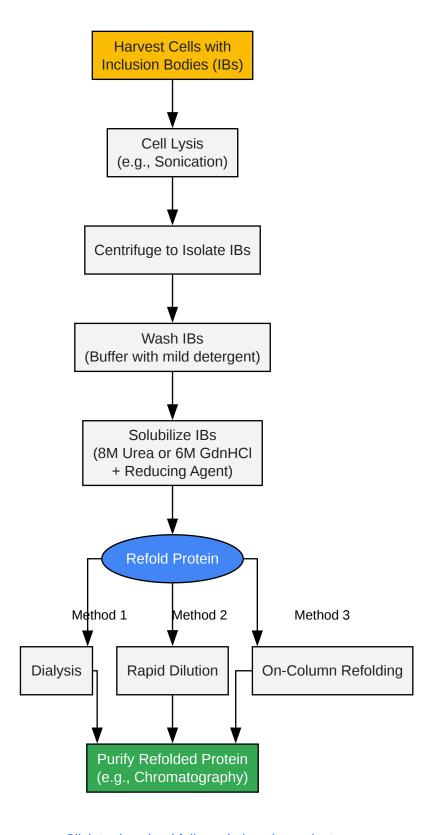




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Caption: Troubleshooting workflow for low or insoluble prosystemin expression.

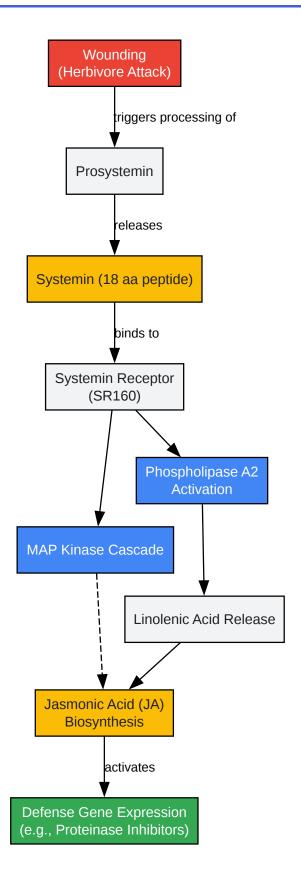




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Caption: Experimental workflow for inclusion body processing and refolding.





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Caption: Simplified prosystemin/systemin signaling pathway in plants.[1][2][13]



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